2-(((3,5-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol 2-(((3,5-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19892461
InChI: InChI=1S/C16H19NO4/c1-19-13-7-12(8-14(9-13)20-2)17-10-11-5-4-6-15(21-3)16(11)18/h4-9,17-18H,10H2,1-3H3
SMILES:
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol

2-(((3,5-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol

CAS No.:

Cat. No.: VC19892461

Molecular Formula: C16H19NO4

Molecular Weight: 289.33 g/mol

* For research use only. Not for human or veterinary use.

2-(((3,5-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol -

Specification

Molecular Formula C16H19NO4
Molecular Weight 289.33 g/mol
IUPAC Name 2-[(3,5-dimethoxyanilino)methyl]-6-methoxyphenol
Standard InChI InChI=1S/C16H19NO4/c1-19-13-7-12(8-14(9-13)20-2)17-10-11-5-4-6-15(21-3)16(11)18/h4-9,17-18H,10H2,1-3H3
Standard InChI Key PMTAOWLSIFWTTO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(((3,5-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol features a phenolic core substituted with a methoxy group at the 6-position and an aminomethyl group linked to a 3,5-dimethoxyphenyl moiety. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol . The IUPAC name, 2-[(3,5-dimethoxyphenyl)aminomethyl]-6-methoxyphenol, reflects its substitution pattern and functional groups .

The compound’s structure is validated by spectroscopic data, including NMR and mass spectrometry, which confirm the positions of methoxy (-OCH₃) and aminomethyl (-NH-CH₂-) groups . X-ray crystallography of analogous compounds reveals planar aromatic systems with hydrogen-bonding interactions involving phenolic -OH and amino groups .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight289.33 g/mol
Purity (Commercial)>90%
SolubilityPartially soluble in DMSO, MeCN
StabilityStable at RT; degrade in light

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile (MeCN), making it suitable for solution-phase reactions . Its phenolic -OH group confers acidity (pKa ≈ 10), enabling deprotonation under basic conditions .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a condensation reaction between 3,5-dimethoxybenzaldehyde and 2-amino-4-methoxyphenol under acidic catalysis . Optimized conditions (e.g., HCl in ethanol, 60°C, 12 h) yield the target compound with >70% efficiency . Key steps include:

  • Imine Formation: The aldehyde reacts with the amine to generate an intermediate Schiff base.

  • Reduction: Sodium borohydride reduces the imine to a stable amine linkage.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Scalability and Challenges

Industrial-scale production faces hurdles due to:

  • Sensitive Functional Groups: Methoxy and phenolic groups require inert atmospheres to prevent oxidation .

  • Byproduct Formation: Competing reactions at the 4-position of the phenol can yield brominated derivatives .

Biological Activity and Applications

Proteomics Research

The compound’s ability to chelate metal ions (e.g., Fe³⁺, Cu²⁺) makes it valuable in studying metalloprotein interactions . Its structural analogs have been used to probe enzyme active sites, particularly in oxidoreductases and peroxidases .

Structural Analogues and Comparative Analysis

Compound NameStructural VariationKey Difference
2-(((4-Methoxyphenyl)amino)methyl)phenol4-methoxy vs. 3,5-dimethoxyReduced steric hindrance
4-Bromo-2-(((3,5-dimethoxyphenyl)amino)methyl)phenolBromine at 4-positionEnhanced electrophilicity
2-(Aminomethyl)-6-methoxyphenolNo dimethoxyphenyl groupLower molecular weight

The parent compound’s 3,5-dimethoxy substitution enhances lipid solubility, facilitating membrane permeability in cellular assays .

Current Research and Future Directions

Recent studies focus on:

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability .

  • Catalysis: As a ligand in asymmetric synthesis of chiral amines .

Ongoing challenges include elucidating its pharmacokinetic profile and optimizing synthetic yields for industrial applications. Collaborative efforts between academic and industrial labs are critical to advancing these goals .

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